molecular formula C18H22FN7O B12244974 5-fluoro-2,4-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

5-fluoro-2,4-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12244974
M. Wt: 371.4 g/mol
InChI Key: BIVLBJPNBJWGIN-UHFFFAOYSA-N
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Description

5-fluoro-2,4-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, methyl groups, and a pyrazolo[3,4-d]pyrimidinyl-piperidinyl-methoxy moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2,4-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,4-dimethyl-5-fluoropyrimidine.

    Introduction of the pyrazolo[3,4-d]pyrimidine moiety: This step involves the formation of the pyrazolo[3,4-d]pyrimidine ring system, which can be synthesized through a series of condensation reactions.

    Attachment of the piperidinyl group: The piperidinyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2,4-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrazolo[3,4-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-fluoro-2,4-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer therapy.

    Biological Research: Used in studies to understand cell signaling pathways and enzyme inhibition.

    Chemical Biology: Employed as a tool compound to probe biological systems and elucidate molecular mechanisms.

    Pharmaceutical Development: Investigated for its potential as a lead compound in drug discovery programs.

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use in cancer therapy, as it selectively targets rapidly dividing tumor cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are also studied as kinase inhibitors.

    Quinazoline derivatives: Known for their kinase inhibitory properties and used in cancer therapy.

Uniqueness

5-fluoro-2,4-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development in targeted cancer therapies.

Properties

Molecular Formula

C18H22FN7O

Molecular Weight

371.4 g/mol

IUPAC Name

4-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H22FN7O/c1-11-15(19)18(24-12(2)23-11)27-9-13-4-6-26(7-5-13)17-14-8-22-25(3)16(14)20-10-21-17/h8,10,13H,4-7,9H2,1-3H3

InChI Key

BIVLBJPNBJWGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C)F

Origin of Product

United States

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